molecular formula C30H30N2O7 B150677 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine CAS No. 23669-79-6

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

Cat. No. B150677
CAS RN: 23669-79-6
M. Wt: 530.6 g/mol
InChI Key: BYGKUWPLEGHFKX-ZRRKCSAHSA-N
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Description

The compound "5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine" is not directly mentioned in the provided papers. However, the papers discuss various 2'-deoxyuridine derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their biological activities, particularly as antiviral agents and inhibitors of thymidylate synthetase, which is an enzyme involved in DNA synthesis .

Synthesis Analysis

The synthesis of 2'-deoxyuridine derivatives involves several chemical reactions, including condensation, saponification, and protection/deprotection steps. For instance, 5-formyl-2'-deoxyuridine and its derivatives were prepared by condensation of protected intermediates followed by saponification . Similarly, the synthesis of 5-(dimethoxymethyl)-2'-deoxyuridine involved the modification of the 5-position of the pyrimidine nucleosides . The synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine was achieved through sequential formylation, difluoromethylenation, and deprotection .

Molecular Structure Analysis

The molecular structure of 5-acetyl-2'-deoxyuridine was determined through crystallography, revealing a planar pyrimidine ring with an acetyl group inclined at a small angle to it. The sugar ring exhibited an unusual C(4')-exo conformation, and the glycosidic torsion angle was found to be in the anti conformation .

Chemical Reactions Analysis

The chemical reactivity of 2'-deoxyuridine derivatives is influenced by the substituents at the 5-position. For example, the epoxidation of 5-allyl-2'-deoxyuridine and subsequent reactions led to the formation of an amino alcohol derivative . The introduction of gem diether moieties at the 5-position resulted in compounds with significant antiviral activity against orthopoxviruses . The reactivity of these derivatives under biological conditions is also of interest, as some compounds showed selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-deoxyuridine derivatives are closely related to their structure and substituents. The stability of these compounds under physiological conditions is crucial for their biological activity. For instance, 5-(dimethoxymethyl)-2'-deoxyuridine was found to be very stable with a decomposition half-life of more than 15 days at the pH of in vitro assays . The crystal structure analysis provided insights into the conformational preferences of the sugar ring and the orientation of substituents, which can affect the compound's interactions with biological targets .

Scientific Research Applications

Oligonucleotide Labelling

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine plays a significant role in the field of oligonucleotide labelling. It is used in the synthesis of modified nucleosides which are crucial for oligonucleotide labelling studies. An efficient method for preparing these modified nucleosides involves the condensation of 5'-dimethoxytrityl-5-iodo-2'-deoxyuridine with specific amines in the presence of palladium and copper catalysts (CruickshankKenneth & StockwellDaniel, 1988).

DNA Duplex Stability

This compound is instrumental in enhancing DNA duplex stability. Its derivatives, when incorporated into oligonucleotides, can significantly increase the stability of duplexes formed with complementary templates. This stability enhancement is an important consideration in various molecular biology and genetic engineering applications (Tolstikov et al., 1997).

Ribozyme Synthesis

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine is also used in the synthesis of ribozymes. By conjugating amino acids to 2'-amino-2'-deoxyuridine and subsequent modification processes, it becomes possible to incorporate these molecules into ribozymes. This has implications in understanding and utilizing the catalytic activities of ribozymes (Matulić-Adamić et al., 1995).

Functionalization in Nucleoside Synthesis

This compound is also important in the functionalization of nucleosides. Methods like Suzuki-Miyaura cross-coupling and Heck alkenylation use 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine for the rapid synthesis of various derivatives. These methods are crucial in producing functionalized nucleosides for oligonucleotide incorporation or as fluorescent probes (Kori et al., 2022).

Enhancing Three-Way Junction Stability

It is also instrumental in stabilizing DNA three-way junctions. The incorporation of its derivatives into oligonucleotides used for targeting the dangling flanks of DNA hairpins shows significant stabilization of the three-way junctions, an important aspect in DNA structural studies and molecular biology (Khattab & Pedersen, 1998).

properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGKUWPLEGHFKX-ZRRKCSAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946483
Record name 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine

CAS RN

23669-79-6
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23669-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Ahmadian, P Zhang, DE Bergstrom - Nucleic acids research, 1998 - academic.oup.com
Two series of modified oligonucleotides based on the self-complementary dodecamer d(CGCTAATTAGCG) were synthesized. The first contained the -C≡CCH 2 R linker at C5 of …
Number of citations: 72 academic.oup.com
AES Abdel Megied, OM Ali, T Kofoed… - … and Nucleic Acids, 2001 - Taylor & Francis
Deprotected compounds 1 and 9 were allowed to react with 4,4′- dimethoxytrityl chloride in pyridine to give 5′-O-DMT nucleosides 2 and 10. The 3′-phosphoramidites 4 and 11 …
Number of citations: 1 www.tandfonline.com
Q Dai, SK Deb, JL Hougland, JA Piccirilli - Bioorganic & medicinal …, 2006 - Elsevier
2′-Amino-2′-deoxynucleosides and oligonucleotides containing them have proven highly effective for an array of biochemical applications. The guanosine analogue and its …
Number of citations: 15 www.sciencedirect.com
W Hirose, K Sato, A Matsuda - 2011 - Wiley Online Library
We describe the synthesis and photophysical properties of 11 substituted 5‐(benzothiazol‐2‐yl)‐2′‐deoxyuridine derivatives and oligodeoxyribonucleotides (ODNs) containing 5‐(5,6‐…
K Sato, W Hirose, A Matsuda - Current Protocols in Nucleic Acid …, 2008 - Wiley Online Library
A straightforward, efficient method for the synthesis of 5‐formyl‐2′‐deoxyuridine (dfU) and solid‐phase synthesis of oligodeoxynucleotides containing dfU using a phosphoramidite …
ST Gaballah, TL Netzel - Nucleosides, Nucleotides and Nucleic …, 2002 - Taylor & Francis
The desire to produce reversible electron traps for direct, room temperature studies of excess electron transport in DNA duplexes and hairpins motivated our efforts first to link pyridines …
Number of citations: 12 www.tandfonline.com
JA Parkinson - Journal of the Chemical Society, Perkin Transactions …, 1998 - pubs.rsc.org
The synthesis of a series of 2′-deoxyuridine analogues modified at the 5-position and a series of 2′-deoxypurines modified at the 8-position is described. Ultraviolet melting studies …
Number of citations: 104 pubs.rsc.org
P Kočalka, NK Andersen, F Jensen… - ChemBioChem, 2007 - Wiley Online Library
A general protocol for converting alkyl and aryl halides into azides and for converting these in situ into 1,4‐disubstituted triazoles was applied with 5‐ethynyl‐2′‐deoxyuridine. This …
JT Hwang, MM Greenberg - The Journal of Organic Chemistry, 2001 - ACS Publications
Oligodeoxynucleotides modified at the 2‘-position of 2‘-amino-2‘-deoxyuridine or uridine were prepared in high yield and purity using phosphoramidites 2 and 3, respectively. …
Number of citations: 38 pubs.acs.org
M Ahmadian, DA Klewer… - Current Protocols in …, 2000 - Wiley Online Library
One of the most efficient ways to link a reporter group to oligonucleotides is through the incorporation of a modified nucleoside during automated oligonucleotide synthesis. To be useful, …

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